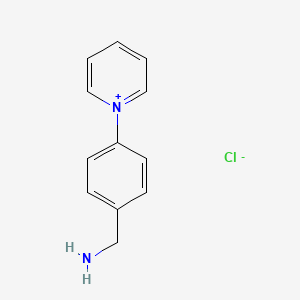![molecular formula C21H20N4O2S B2840405 4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251601-11-2](/img/structure/B2840405.png)
4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C21H20N4O2S. It contains a pyridin-2-ylisothiazole core, which is a heterocyclic structure containing nitrogen, sulfur, and carbon atoms. Attached to this core are a cyclopropylcarbonyl amino group and a 4-methylbenzyl group.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group (-CONH2) is typically reactive towards acids, bases, and certain reagents that can facilitate hydrolysis or condensation reactions. The aromatic rings in the structure could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Based on its molecular structure, this compound is likely to be a solid at room temperature. It’s also likely to have a relatively high melting point due to the presence of multiple aromatic rings and the amide functional group .Applications De Recherche Scientifique
Synthesis and Characterization
4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a compound involved in the synthesis and characterization of various heterocyclic compounds. In a study by Hassan, Hafez, and Osman (2014), 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized, which involved similar structural frameworks. These compounds were then evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antituberculosis Activity
Jeankumar et al. (2013) conducted a study on thiazole-aminopiperidine hybrid analogues, which are structurally related to the queried compound. They found that these compounds exhibited antimicrobial and antituberculosis activities, including inhibition of Mycobacterium tuberculosis DNA gyrase and cytotoxicity against various microbial strains. This suggests potential applications in treating bacterial infections and tuberculosis (Jeankumar et al., 2013).
Application in Liquid Crystal Synthesis
Ong et al. (2018) explored the synthesis of new calamitic liquid crystals containing heterocyclic pyridine, which shares similarities with the compound . Their research focused on the thermotropic behaviors of these crystals, indicating potential applications in materials science, particularly in the development of liquid crystal displays and other electronic devices (Ong et al., 2018).
Polymer Synthesis
Faghihi and Mozaffari (2008) investigated the synthesis of new polyamides using a compound that included a pyridyl moiety, similar to the queried compound. Their research contributed to the development of novel polymers with potential applications in various industries, including plastics and textiles (Faghihi & Mozaffari, 2008).
Cytotoxic Evaluation in Cancer Research
Govindaraj et al. (2021) conducted research on Schiff bases containing pyridinyl moiety, which relates to the structure of the queried compound. Their study focused on the synthesis, spectral characterization, and cytotoxic evaluation of these bases against human breast cancer cell lines, demonstrating potential applications in the development of new cancer therapies (Govindaraj et al., 2021).
Propriétés
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[(4-methylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-5-7-14(8-6-13)12-23-21(27)19-18(24-20(26)15-9-10-15)17(25-28-19)16-4-2-3-11-22-16/h2-8,11,15H,9-10,12H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZBCPMOSTAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)
![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone](/img/structure/B2840331.png)



![3-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2840336.png)



